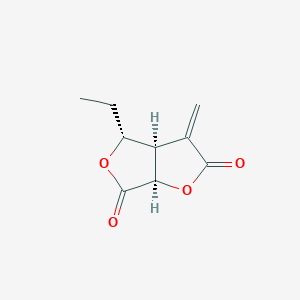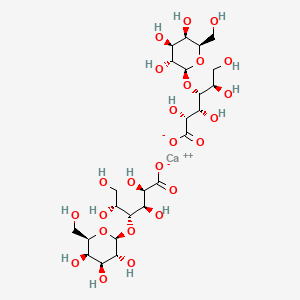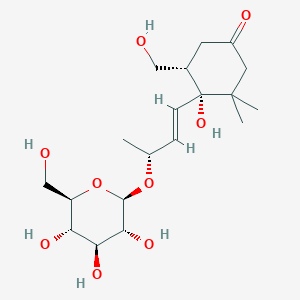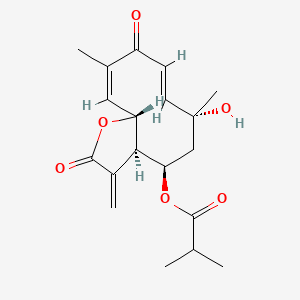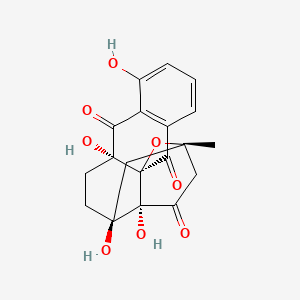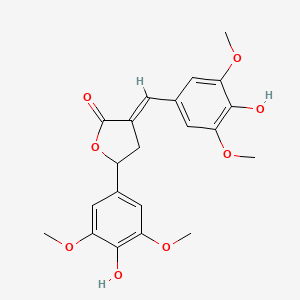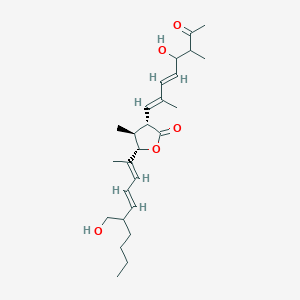![molecular formula C16H11ClN4O3 B1244632 2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one is an organochlorine compound.
Scientific Research Applications
Synthesis and Antimicrobial Agents
A study by Sah et al. (2014) involved the synthesis of formazans from Mannich base derivatives, which are structurally similar to the compound . These compounds demonstrated moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Ecological Studies
Matson (1990) describes a novel process for preparing derivatives of the compound, which exhibit anti-inflammatory properties and can be useful for treating inflammation. This indicates potential applications in ecological studies or environmental sciences (Matson, 1990).
Chemical Structure and Reactions
A detailed study by Ahern, Navratil, and Vaughan (1977) on 3-Hydroxy-1,2,3-benzotriazin-4-one, closely related to the compound , delves into its preparation, reactions, and the formation of various derivatives. This research contributes significantly to understanding the chemical behavior and potential applications of such compounds in scientific research (Ahern, Navratil, & Vaughan, 1977).
Ring Expansion Reactions
Harada et al. (1993) researched ring expansion reactions of derivatives containing substituted phenyl rings, which are structurally analogous to the compound . Such studies aid in understanding the reactivity and potential applications of these compounds in synthetic chemistry (Harada, Shimozono, Kaji, & Zen, 1993).
Synthesis of Novel Derivatives
Rajanarendar et al. (2015) synthesized novel derivatives of isoxazoles, indicating the potential of the compound as a precursor or a structural motif for the creation of new molecules with possibly varied applications in chemistry and biochemistry (Rajanarendar, Venkateshwarlu, Ramakrishna, & Nagaraju, 2015).
Environmental Science
Zhang et al. (2011) conducted a study on benzotriazoles, such as the compound , and their occurrence in the environment. This research is crucial for understanding the environmental impact and behavior of such chemicals (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
properties
Product Name |
2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one |
|---|---|
Molecular Formula |
C16H11ClN4O3 |
Molecular Weight |
342.73 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one |
InChI |
InChI=1S/C16H11ClN4O3/c17-11-5-3-4-10(8-11)13-9-15(24-19-13)20-16(22)18-12-6-1-2-7-14(12)21(20)23/h1-9,23H,(H,18,22) |
InChI Key |
QAIWDUVAMGXTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N(N2O)C3=CC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)
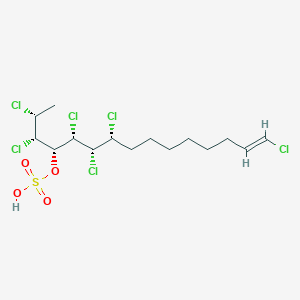

![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)
